2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione
Overview
Description
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is a heterocyclic compound that features both pyridine and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione typically involves the reaction of 3-(pyridin-3-yl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Uniqueness
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is unique due to its dual presence of pyridine and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs .
Properties
CAS No. |
84200-00-0 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)10-4-6-12-5-3-9-17-11-12/h1-3,5,7-9,11H,4,6,10H2 |
InChI Key |
LSWDRGMRLHIMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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